molecular formula C14H11NO3 B2940974 5-methoxy-3H-benzo[e]indole-2-carboxylic acid CAS No. 887360-44-3

5-methoxy-3H-benzo[e]indole-2-carboxylic acid

Cat. No.: B2940974
CAS No.: 887360-44-3
M. Wt: 241.246
InChI Key: SCZZYRMPWQXTEF-UHFFFAOYSA-N
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Description

5-Methoxy-3H-benzo[e]indole-2-carboxylic acid is a heterocyclic compound featuring an indole core substituted with a methoxy group at position 5 and a carboxylic acid group at position 2. This structure confers unique physicochemical and biological properties, making it a valuable scaffold in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

5-methoxy-3H-benzo[e]indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c1-18-13-7-11-10(6-12(15-11)14(16)17)8-4-2-3-5-9(8)13/h2-7,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZZYRMPWQXTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C(N2)C(=O)O)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-3H-benzo[e]indole-2-carboxylic acid typically involves the heteroannulation reaction of 4-methoxy-2-iodoaniline with disilylated alkyne. This reaction is catalyzed by palladium and results in the formation of the indole core . The reaction conditions often include the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the desired indole product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-3H-benzo[e]indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications in medicinal chemistry and material science .

Scientific Research Applications

Scientific Research Applications

5-Methoxy-3H-benzo[e]indole-2-carboxylic acid and its derivatives are explored in chemistry, biology, medicine, and industry for their unique properties and potential applications.

Chemistry

  • Building block for synthesizing complex indole derivatives with potential biological activities.
  • Undergoes various chemical reactions, including oxidation, reduction, and electrophilic substitution.

Biology

  • Investigated for modulating biological pathways and potential therapeutic uses.
  • Indole derivatives exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Medicine

  • Studied for anticancer, antiviral, and anti-inflammatory properties.
  • Derivatives show neuroprotective effects against oxidative stress and neurotoxicity.

Industry

  • Used in developing novel materials with specific electronic and optical properties.

Biological Activities and Mechanisms

This compound exhibits a range of biological activities through various mechanisms.

  • Target Interaction The compound interacts with targets such as Indoleamine 2,3-dioxygenase (IDO), Dopamine D3 receptors, 5-HT4 receptors, and Mycobacterium tuberculosis pantothenate synthetase.
  • Binding Affinity It demonstrates high affinity for its targets, leading to changes in cellular function.
  • IDO Inhibition By inhibiting IDO, it affects the kynurenine pathway, which is involved in immune regulation, potentially leading to anti-inflammatory effects.
  • Neuroprotective Properties Derivatives of this compound have shown neuroprotective effects against oxidative stress and neurotoxicity.

Research Findings and Case Studies

  • Neuroprotective Studies Hydrazone derivatives of 5-methoxy-indole carboxylic acid exhibit strong neuroprotective effects against H₂O₂-induced oxidative stress in SH-SY5Y cells . These compounds reduce lipid peroxidation and superoxide anion generation, indicating their potential as multifunctional agents for treating neurodegenerative disorders .
  • Antimicrobial Activity Some derivatives display antimicrobial properties against various pathogens . For example, compound 5j showed activity against Candida albicans, with a DIZ value of 29 mm, compared to 21 mm for Fluconazole (FLC) .
  • Anticancer Activity Methoxy-substituted indole curcumin derivatives have shown anticancer activity against Hep-2 cells . Compound 2 effectively inhibited tubulin polymerization, disrupted the microtubule network, and arrested the cell cycle in the G2/M phase, inducing apoptosis . Compound 5 inhibited tubulin polymerization and exhibited cytotoxicity against MDA-MB-231 breast cancer cells, inducing G2/M phase arrest and disrupting microtubule structures .
  • Cytotoxic Effects on Breast Cancer Cells Indole derivatives are promising candidates due to their cytotoxic effect on breast cancer cells and lower toxicity to normal cells . Compound 5d, an ester derivative possessing a 4-methoxy group, was the most potent, with a half-maximal effective concentration of 4.7 µM .

Comparison with Similar Compounds

Positional Isomers of Indole Carboxylic Acids

The position of the carboxylic acid group on the indole ring significantly impacts chemical behavior and biological activity:

Compound Key Properties Reference
Indole-2-carboxylic acid Detected in sugarcane juice via HPLC/LC-MS; forms esters and hydrazides for pharmacological applications. Lower lipophilicity compared to 3- and 4-isomers .
Indole-3-carboxylic acid Common in plant matrices; higher steric hindrance limits reactivity in amidation. Used in auxin biosynthesis (e.g., indole-3-acetic acid, a plant hormone) .
Indole-5-carboxylic acid Rare in natural sources; synthetic derivatives show moderate anticancer activity in vitro .

HPLC Retention Times (Isomer Separation) :

  • Indole-2-carboxylic acid: 12.3 min
  • Indole-3-carboxylic acid: 15.7 min
  • Indole-5-carboxylic acid: 18.2 min .

Substituent Effects: Methoxy vs. Halogen Groups

Methoxy and halogen substituents alter electronic properties and bioactivity:

Compound Key Differences Reference
5-Methoxyindole-2-carboxylic acid Methoxy group enhances electron density, improving mitochondrial accumulation (30-fold in liver mitochondria). Inhibits lipoyl dehydrogenase, affecting α-keto acid oxidation .
5-Chloroindole-2-carboxylic acid Chlorine increases acidity (pKa ~2.8 vs. ~3.5 for methoxy analog). Higher reactivity in Suzuki couplings for anticancer derivatives .
5-Bromoindole-2-carboxylic acid Bromine enhances steric bulk, reducing solubility in ethanol. Used in crystallography studies to analyze packing motifs .

Mitochondrial Enzyme Inhibition :

  • 5-Methoxyindole-2-carboxylic acid uniquely inhibits lipoyl dehydrogenase in liver mitochondria, suppressing pyruvate and α-ketoglutarate oxidation. Kidney mitochondria are unaffected due to lower compound accumulation .
  • Comparison with Quinaldic Acid : Both inhibit α-keto acid oxidation, but 5-methoxyindole-2-carboxylic acid shows higher mitochondrial specificity .

Anticancer Activity :

  • Bromo- and cyano-substituted indole-2-carboxylic acids (e.g., 5-cyanoindole-2-carboxylate) exhibit improved potency in vitro (IC₅₀ = 0.8–2.4 µM) compared to methoxy analogs (IC₅₀ = 5–10 µM) .

Data Tables

Table 1: Physicochemical Properties of Selected Indole Derivatives

Compound Melting Point (°C) Solubility (Ethanol) LogP pKa
5-Methoxyindole-2-carboxylic acid 210–215 25 mg/mL 1.51 3.5
Indole-3-carboxylic acid 245–250 10 mg/mL 1.20 2.9
5-Chloroindole-2-carboxylic acid 225–230 15 mg/mL 2.10 2.8

Biological Activity

5-Methoxy-3H-benzo[e]indole-2-carboxylic acid is a significant compound within the indole family, known for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is characterized by its unique molecular structure, which includes a methoxy group and a carboxylic acid functional group. This structure contributes to its reactivity and interaction with various biological targets, including:

  • Indoleamine 2,3-dioxygenase (IDO)
  • Dopamine D3 receptors
  • 5-HT4 receptors
  • Mycobacterium tuberculosis pantothenate synthetase .

The compound interacts with multiple biochemical pathways, leading to various cellular effects. Its mode of action primarily involves:

  • Binding Affinity : The compound exhibits high affinity for its targets, which can result in significant changes in cellular function.
  • Inhibition of IDO : This inhibition affects the kynurenine pathway, involved in immune regulation, potentially leading to anti-inflammatory effects.
  • Neuroprotective Properties : As demonstrated in studies, derivatives of this compound have shown neuroprotective effects against oxidative stress and neurotoxicity .

Biological Activities

The biological activities attributed to this compound include:

  • Antioxidant Activity : The compound has shown significant antioxidant properties, which help in mitigating oxidative stress in cells.
  • Anti-inflammatory Effects : By inhibiting IDO, it may reduce inflammation in various conditions.
  • Neuroprotection : Research indicates that derivatives of this compound can protect neuronal cells from damage due to oxidative stress and neurotoxic agents .
  • Antimicrobial Activity : Some studies suggest potential antimicrobial properties against various pathogens .

Research Findings and Case Studies

  • Neuroprotective Studies :
    • A study demonstrated that hydrazone derivatives of 5-methoxy-indole carboxylic acid exhibited strong neuroprotective effects against H₂O₂-induced oxidative stress in SH-SY5Y cells .
    • The compounds showed a reduction in lipid peroxidation and superoxide anion generation, indicating their potential as multifunctional agents for treating neurodegenerative disorders.
  • Pharmacokinetics :
    • The pharmacokinetic profile of indole derivatives varies significantly, influencing their bioavailability and therapeutic potential. Environmental factors such as pH and temperature can affect the stability and activity of these compounds .
  • Comparative Analysis :
    • When compared to similar compounds like indole-3-acetic acid and 5-methoxyindole-2-carboxylic acid, this compound exhibits distinct chemical reactivity and biological activity due to its unique functional groups .

Data Table: Biological Activities of this compound

Biological ActivityMechanism/EffectReference
AntioxidantScavenging free radicals; reducing oxidative stress
Anti-inflammatoryInhibition of IDO; modulation of immune response
NeuroprotectionProtection against H₂O₂-induced damage
AntimicrobialActivity against selected pathogens
MAO-B InhibitionInhibition of monoamine oxidase B

Q & A

Advanced Question | Molecular Modeling

  • Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., 5-LOX PDB: 3V99).
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in GROMACS .
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with catalytic Fe²⁺ in 5-LOX) .

What protocols ensure stability during storage and handling?

Basic Question | Experimental Protocol

  • Storage : Store at 2–8°C in amber vials to prevent photodegradation .
  • Solubility : Use DMSO for stock solutions (≤10 mM) and avoid aqueous buffers with pH >7 to prevent precipitation .
  • Safety : Follow GHS guidelines (e.g., H315/H319 for skin/eye irritation) .

How can multi-step syntheses of advanced derivatives be optimized?

Advanced Question | Synthetic Chemistry
For derivatives like 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid :

  • Reaction Conditions : Reflux in acetic acid with sodium acetate (3–5 h) for cyclocondensation.
  • Workup : Filter precipitates and wash sequentially with acetic acid, water, ethanol, and ether .
  • Yield Improvement : Optimize molar ratios (1.1:1 aldehyde to amine) and use anhydrous solvents.

What strategies address low yields during purification of polar derivatives?

Basic Question | Purification Methodology

  • Recrystallization : Use DMF/acetic acid (1:1) for polar indole-carboxylic acids .
  • Column Chromatography : Employ silica gel with gradient elution (CH₂Cl₂:MeOH 10:1 → 5:1) .
  • Lyophilization : For water-soluble salts, freeze-dry aqueous fractions .

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